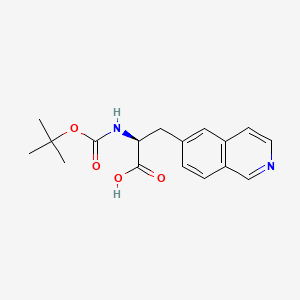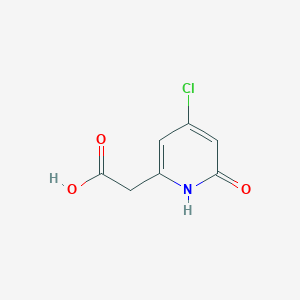
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is characterized by the presence of a chloro group at the 4th position, a hydroxyl group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. It is primarily used in research and development settings and is not intended for human use .
準備方法
The synthesis of (4-Chloro-6-hydroxypyridin-2-YL)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,6-dihydroxypyridine.
Reaction Conditions:
Deprotection: The protecting group is then removed to yield the final product, this compound.
化学反応の分析
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme-catalyzed reactions involving pyridine derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Chloro-6-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes. The acetic acid moiety can also interact with cellular components, influencing metabolic pathways.
類似化合物との比較
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid can be compared with other similar compounds, such as:
4-Chloro-2,6-dihydroxypyridine: Lacks the acetic acid moiety, making it less versatile in certain reactions.
6-Hydroxy-2-pyridinecarboxylic acid:
2-Chloro-6-hydroxybenzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical and biochemical reactions.
特性
分子式 |
C7H6ClNO3 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC名 |
2-(4-chloro-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-4-1-5(3-7(11)12)9-6(10)2-4/h1-2H,3H2,(H,9,10)(H,11,12) |
InChIキー |
LNASLAVYRYLXFY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


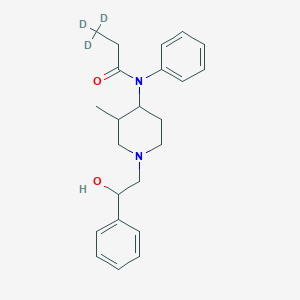
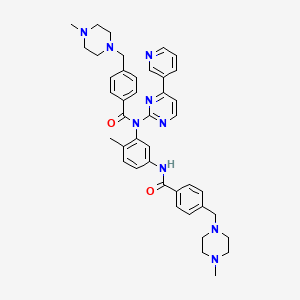
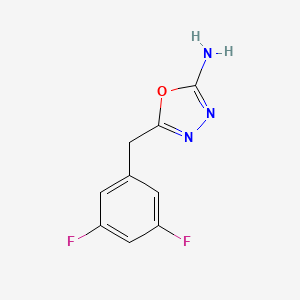
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
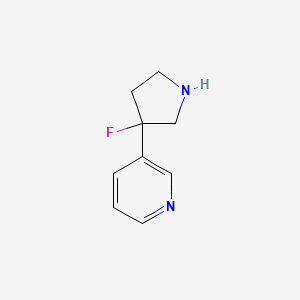
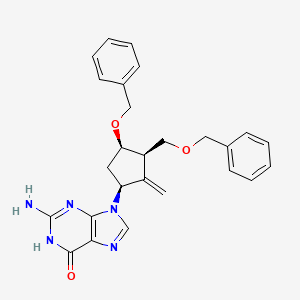
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)

![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)

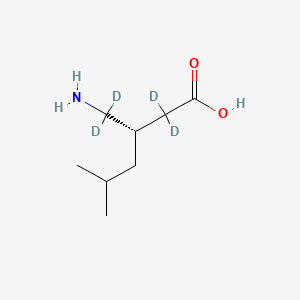
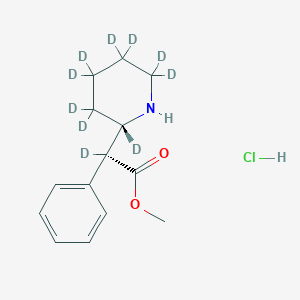
![7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone](/img/structure/B13444345.png)
